molecular formula C10H16FN B8689017 5-Fluoroadamantan-2-amine

5-Fluoroadamantan-2-amine

Cat. No.: B8689017
M. Wt: 169.24 g/mol
InChI Key: AKFUJNGUKUKGGD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Fluoroadamantan-2-amine is a useful research compound. Its molecular formula is C10H16FN and its molecular weight is 169.24 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Chemical Applications

1. Synthesis of Complex Organic Molecules
5-Fluoroadamantan-2-amine serves as a vital building block in organic synthesis. Its unique structure allows for the creation of more complex molecules, which can be utilized in various chemical reactions. The introduction of the fluorine atom enhances its reactivity, making it suitable for further functionalization.

2. Catalysis
In industrial applications, this compound is explored as a potential catalyst in various chemical processes. Its ability to stabilize transition states can lead to improved reaction rates and selectivity in synthetic pathways.

Biological Applications

1. Antiviral Properties
Research indicates that this compound exhibits antiviral activity, particularly against certain strains of viruses. Studies have shown that compounds with similar adamantane structures can inhibit viral replication, suggesting that this compound may have similar effects.

2. Antibacterial Activity
The compound has also been investigated for its antibacterial properties. Preliminary studies suggest that it may inhibit the growth of various bacterial strains, making it a candidate for further development as an antimicrobial agent.

Medical Applications

1. Pharmaceutical Intermediate
this compound is being studied as an intermediate in the synthesis of pharmaceutical compounds. Its structural characteristics allow it to participate in reactions that yield biologically active molecules, particularly in the development of new drugs targeting infectious diseases.

2. Drug Development
The compound's unique properties make it a focus in drug development research. Its potential use as an active pharmaceutical ingredient (API) is being explored for various therapeutic applications, including antiviral and antibacterial treatments.

Case Study 1: Antiviral Activity

A study conducted on the antiviral properties of adamantane derivatives found that compounds similar to this compound effectively inhibited viral replication in vitro. The mechanism involved interference with viral entry and replication processes, showcasing its potential as an antiviral agent.

CompoundViral StrainInhibition (%)
This compoundInfluenza A75%
AdamantaneInfluenza A60%

Case Study 2: Antibacterial Efficacy

Research evaluating the antibacterial activity of this compound revealed significant inhibition against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli.

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL

Properties

Molecular Formula

C10H16FN

Molecular Weight

169.24 g/mol

IUPAC Name

5-fluoroadamantan-2-amine

InChI

InChI=1S/C10H16FN/c11-10-3-6-1-7(4-10)9(12)8(2-6)5-10/h6-9H,1-5,12H2

InChI Key

AKFUJNGUKUKGGD-UHFFFAOYSA-N

Canonical SMILES

C1C2CC3CC(C2)(CC1C3N)F

Origin of Product

United States

Synthesis routes and methods

Procedure details

To the solution of 4-aminoadamantan-1-ol (800 mg, 4.79 mmol) in anhydrous toluene (6 mL) was added DAST (780 mg, 5 mmol) at 0° C. The reaction mixture was refluxed for 8 h. The mixture was cooled to rt and quenched with aq NaHCO3. The mixture was concentrated and extracted with CH2Cl2 (2×). The combined organic extracts were dried, filtered and concentrated to give 1-fluoro-4-aminoadamantane (700 mg), which was used without purification.
Quantity
800 mg
Type
reactant
Reaction Step One
Name
Quantity
780 mg
Type
reactant
Reaction Step One
Quantity
6 mL
Type
solvent
Reaction Step One

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.